Peucedanocoumarin I
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Peucedanocoumarin I can be isolated from the roots of Peucedanum praeruptorum Dunn using high-performance liquid chromatography (HPLC) and other chromatographic techniques . The extraction process typically involves the use of methanol as a solvent to obtain the crude extract, followed by purification steps to isolate the compound .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on its extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions
Peucedanocoumarin I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the coumarin structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can lead to the formation of different derivatives with varying biological properties.
Substitution: Substitution reactions can introduce new functional groups into the coumarin structure, altering its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the coumarin structure .
Scientific Research Applications
Peucedanocoumarin I has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of coumarin derivatives and their chemical properties.
Mechanism of Action
The mechanism of action of Peucedanocoumarin I involves its interaction with various molecular targets and pathways. It has been shown to inhibit the migration and invasion of cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis . Additionally, its anti-inflammatory effects may be mediated by the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Peucedanocoumarin I can be compared with other similar compounds, such as:
- Praeruptorin A
- Praeruptorin B
- Praeruptorin E
- Peucedanocoumarin II
Uniqueness
This compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. While other similar compounds also possess biological activities, this compound has shown particular promise in anti-cancer and anti-inflammatory research .
Properties
IUPAC Name |
[(9S,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11?,18-,19+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBNSPFBYXGREE-VEQZCADJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(=O)O[C@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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